MFCD06745781

Description

For instance, compounds like CAS 1046861-20-4 (MDL: MFCD13195646) share similarities in boronic acid derivatives, which are pivotal in Suzuki-Miyaura cross-coupling reactions for drug synthesis . Key properties of such compounds include:

- Molecular formula: C₆H₅BBrClO₂ (boronic acid derivatives)

- Molecular weight: ~235.27 g/mol

- Physicochemical properties: High GI absorption, moderate solubility (0.24 mg/ml in water), and non-inhibitory effects on CYP enzymes .

Synthetic routes often involve palladium-catalyzed reactions, as seen in the preparation of (3-Bromo-5-chlorophenyl)boronic acid using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium phosphate in tetrahydrofuran (THF)/water at 75°C .

Properties

IUPAC Name |

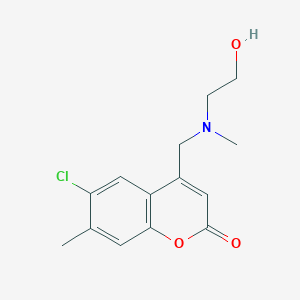

6-chloro-4-[[2-hydroxyethyl(methyl)amino]methyl]-7-methylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClNO3/c1-9-5-13-11(7-12(9)15)10(6-14(18)19-13)8-16(2)3-4-17/h5-7,17H,3-4,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMRJGYOKXCTJOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Cl)C(=CC(=O)O2)CN(C)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD06745781 can be achieved through a multi-step process involving the following key steps:

Starting Material Preparation: The synthesis begins with the preparation of the chromen-2-one core, which can be synthesized from salicylaldehyde and ethyl acetoacetate through a Knoevenagel condensation reaction.

Chlorination: The chromen-2-one core is then chlorinated at the 6th position using thionyl chloride or phosphorus pentachloride.

Aminomethylation: The chlorinated chromen-2-one is subjected to aminomethylation using formaldehyde and methylamine to introduce the hydroxyethyl and methylamino groups at the 4th position.

Hydroxylation: The final step involves the hydroxylation of the aminomethyl group using sodium hydroxide to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Commonly used solvents include ethanol, methanol, and dichloromethane, while catalysts such as palladium on carbon may be employed to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

MFCD06745781 undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for methoxylation.

Major Products Formed

Oxidation: Formation of 6-chloro-4-{[(2-carboxyethyl)(methyl)amino]methyl}-7-methyl-2H-chromen-2-one.

Reduction: Formation of 4-{[(2-hydroxyethyl)(methyl)amino]methyl}-7-methyl-2H-chromen-2-one.

Substitution: Formation of 6-amino-4-{[(2-hydroxyethyl)(methyl)amino]methyl}-7-methyl-2H-chromen-2-one.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its chromophoric properties.

Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

Industry: Utilized in the development of advanced materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of MFCD06745781 involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound is known to interact with enzymes involved in oxidative stress and inflammation, such as cyclooxygenase and lipoxygenase.

Pathways Involved: It modulates the production of reactive oxygen species and inflammatory mediators, thereby exerting its anti-inflammatory and antioxidant effects.

Comparison with Similar Compounds

CAS 1761-61-1 (MFCD00003330)

CAS 6007-85-8 (MFCD27976700)

- Structural differences : Sulfur-containing heterocyclic structure (thiophene derivative) vs. boronic acid.

- Functional impact : Exceptional solubility (2.58 mg/ml) and suitability for hydrophilic formulations, but lacks cross-coupling reactivity .

- Applications : Primarily used in polymer science and dye manufacturing .

CAS 905306-69-6 (MFCD10697534)

- Structural differences : Pyridine-derived amine vs. boronic acid.

- Synthesized via HATU-mediated coupling in THF (69% yield) .

Research Findings and Implications

- Reactivity : Boronic acid derivatives like this compound outperform brominated analogs in catalytic reactions due to their bidirectional bonding capacity .

- Drug Development : Compounds with log P values ~2.15 (e.g., this compound) balance lipophilicity and solubility, enhancing drug-likeness .

- Synthetic Challenges : Palladium-based catalysts in this compound synthesis require stringent temperature control (75°C) to avoid by-products , whereas sulfur-containing analogs (e.g., CAS 6007-85-8) tolerate broader conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.